4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C6HBr2F2N3 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzo[d][1,2,3]triazole core, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole typically involves a series of organic reactions. One common method includes the bromination and fluorination of a benzo[d][1,2,3]triazole precursor . The reaction conditions often require the use of bromine and fluorine sources in the presence of catalysts and solvents such as dimethylformamide (DMF) or chloroform . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through its bromine and fluorine atoms . These interactions can lead to the formation of stable complexes or the activation of specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole can be compared with similar compounds such as:
- 4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- 4,7-Dibromo-2-(1-octyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
These compounds share a similar benzo[d][1,2,3]triazole core but differ in their substituents, which can affect their chemical properties and applications . The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct reactivity and stability .
Properties
Molecular Formula |
C6HBr2F2N3 |
---|---|
Molecular Weight |
312.90 g/mol |
IUPAC Name |
4,7-dibromo-5,6-difluoro-2H-benzotriazole |
InChI |
InChI=1S/C6HBr2F2N3/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6/h(H,11,12,13) |
InChI Key |
YGFJXINXQKRKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1F)Br)Br)F |
Origin of Product |
United States |
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